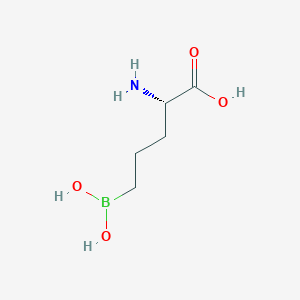

(S)-2-Amino-5-boronopentanoic acid

説明

The Role of Boron in Nature

Boron is a metalloid element that is essential for the cellular functions of some organisms, particularly plants, but is not considered poisonous to animals in small doses. rsc.org In plants, boron is crucial for the structural integrity of cell walls. rsc.org While its role in human and animal health is not as definitively established as in plants, research suggests its importance in several physiological processes. numberanalytics.comresearchgate.net Studies have indicated that boron may be involved in bone health, inflammation reduction, and the regulation of hormones. numberanalytics.com

Boron's unique ability to form stable complexes with diol-containing molecules, such as those found in sugars and some proteins, is central to its biological activity. numberanalytics.com This interaction allows boron to influence enzyme activity and cell signaling pathways. numberanalytics.com

Classification and Structural Diversity of Boronoamino Acids

Boronoamino acids are amino acid analogues where the carboxylic acid group is replaced by a boronic acid. This substitution imparts unique chemical properties, primarily due to the Lewis acidic nature of the boron atom. The structural diversity of boronoamino acids is achieved by varying the position of the boronic acid group relative to the amino group.

Classification of Boronoamino Acids:

| Classification | Description |

| α-Boronoamino acids | The boronic acid group is attached to the α-carbon, the same carbon that bears the amino group. These are the most common type of boronoamino acids and are analogues of the proteinogenic α-amino acids. rsc.org |

| β-Boronoamino acids | The boronic acid group is attached to the β-carbon, which is two carbons away from the amino group. wikipedia.orgnih.gov |

| γ-Boronoamino acids | The boronic acid group is attached to the γ-carbon, three carbons away from the amino group. numberanalytics.comebi.ac.uk |

This structural variety allows for the fine-tuning of the molecule's properties, such as its binding affinity and selectivity for specific biological targets.

Historical Development of Boronoamino Acid Research

The field of boronoamino acid research has evolved significantly over the past few decades. While the use of boron compounds in medicine has been recognized for some time, their application in drug development has been relatively recent. nih.gov A key milestone in this area was the approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma. mdpi.com This success spurred further interest in the development of other boron-containing compounds for various therapeutic applications. mdpi.comtandfonline.com

The initial focus of boron in medicine was largely centered on boron neutron capture therapy (BNCT) for cancer treatment. nih.govnih.gov This technique utilizes the ability of the non-radioactive boron-10 (B1234237) isotope to absorb neutrons and release cytotoxic particles, leading to localized tumor cell death. rsc.org The development of BNCT necessitated the synthesis of boron-containing compounds that could be selectively delivered to tumor cells, which in turn drove research into the synthesis and biological activity of various boronoamino acids and other boron-based molecules. nih.gov

Early research into amino acids themselves dates back to the 19th century, with the discovery of asparagine in 1806. taylorfrancis.com The development of amino acid fermentation in the mid-20th century revolutionized their production and availability for research and industrial applications. nih.govresearchgate.net This foundation in amino acid chemistry and production paved the way for the later synthesis and investigation of their boron-containing analogues.

The study of (S)-2-Amino-5-boronopentanoic acid and other boronoamino acids continues to be an active area of research, with ongoing efforts to explore their potential as enzyme inhibitors and therapeutic agents for a range of diseases. smolecule.com

特性

分子式 |

C5H12BNO4 |

|---|---|

分子量 |

160.97 g/mol |

IUPAC名 |

(2S)-2-amino-5-boronopentanoic acid |

InChI |

InChI=1S/C5H12BNO4/c7-4(5(8)9)2-1-3-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 |

InChIキー |

BDQTXQNQUYSKAM-BYPYZUCNSA-N |

異性体SMILES |

B(CCC[C@@H](C(=O)O)N)(O)O |

正規SMILES |

B(CCCC(C(=O)O)N)(O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Boronoamino Acids, Including S 2 Amino 5 Boronopentanoic Acid

Enantioselective Synthetic Approaches for Chiral Boronoamino Acids

The synthesis of chiral boronoamino acids in an enantiomerically pure form is a significant challenge in organic chemistry. Researchers have developed several strategies to control the stereochemistry at the α-carbon, which are essential for producing specific enantiomers like (S)-2-Amino-5-boronopentanoic acid.

Enantioselective Synthesis of this compound via Diisopinocampheylborane (B13816774) Derivatives

A successful and general methodology for synthesizing enantiomerically pure ω-borono-α-amino acids, such as this compound, utilizes the chiral hydroborating agent diisopinocampheylborane (Ipc₂BH). researchgate.net This approach typically involves the hydroboration of a precursor molecule containing a carbon-carbon double bond.

The key steps in this synthesis are:

Preparation of an unsaturated amino acid precursor : A suitable ω-unsaturated α-amino acid is prepared. For this compound, a precursor with a terminal double bond at the 5-position is required.

Asymmetric Hydroboration : The precursor undergoes hydroboration with diisopinocampheylborane. The bulky and chiral isopinocampheyl groups on the boron atom direct the addition of the boron-hydrogen bond across the double bond with high stereoselectivity, establishing the chiral center.

Oxidation and Deprotection : The resulting organoborane intermediate is then oxidized, commonly using an aldehyde like acetaldehyde, to form the boronic acid. researchgate.net Subsequent deprotection steps yield the final enantiomerically pure boronoamino acid. researchgate.net

An alternative route involves the direct hydroboration of hydantoin (B18101) structures containing alkene side chains with diisopinocampheylborane, a method that benefits from the stability of boronic acids under the conditions needed for hydantoin hydrolysis. researchgate.net

Chiral Auxiliary Approaches in Boronoamino Acid Synthesis

Chiral auxiliaries are stereogenic compounds temporarily attached to a substrate to guide a chemical reaction towards the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com This strategy involves a three-step sequence: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, cleavage of the auxiliary to release the enantiomerically enriched product. wikipedia.org

Several types of chiral auxiliaries have been employed in the synthesis of amino acids:

Oxazolidinones : Evans auxiliaries, a class of chiral oxazolidinones, are widely used. renyi.hu A substrate, such as a glycine (B1666218) equivalent, is attached to the oxazolidinone. The resulting structure creates a sterically hindered environment that directs incoming reagents to one face of the molecule, leading to a highly diastereoselective alkylation or other bond-forming reaction. renyi.hu

Camphorsultam : This auxiliary has proven effective in various reactions, including Michael additions, by providing high asymmetric induction. wikipedia.org

Schiff Bases : A notable approach in boronoamino acid synthesis involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral amine, such as (S)-2-[N′-(N-benzylprolyl)amino]benzophenone. researchgate.net This complex allows for the alkylation of the glycine unit with high stereocontrol, followed by hydroboration to install the boronic acid moiety. researchgate.net

The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity, as shown in the table below summarizing different auxiliary types.

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions renyi.hu | Forms a rigid structure that effectively shields one face of the enolate. |

| Camphorsultam | Michael Additions, Claisen Rearrangements wikipedia.org | Offers superior asymmetric induction in certain conjugate additions. wikipedia.org |

| (S)-BPB-Gly-Ni(II) Complex | Synthesis of ω-Borono-α-amino acids researchgate.net | Enables stereocontrolled alkylation of a glycine template. researchgate.net |

| (-)-8-phenylmenthol | Asymmetric Alkylation renyi.hu | Used as a chiral ester to direct the approach of electrophiles. renyi.hu |

Transition Metal-Catalyzed Methods for Boron-Carbon Bond Formation

The formation of a carbon-boron (C-B) bond is a fundamental step in the synthesis of boronoamino acids. While traditionally reliant on precious metals, recent advancements have seen the emergence of catalysts based on more abundant first-row transition metals like iron, cobalt, and titanium. acs.org These methods offer alternative pathways for creating C-B bonds, often with unique reactivity and selectivity.

Key catalytic strategies include:

Alkene Hydroboration : Transition metal complexes can catalyze the addition of a boron hydride (e.g., H-Bpin) across a carbon-carbon double bond. acs.org Iron-catalyzed hydroborations, for instance, can proceed through the addition of an Fe-H or Fe-B complex to the alkene, with the regiochemistry being influenced by the stability of the resulting organoiron intermediate. acs.org

Borylation of Organic Halides : In this approach, a C-B bond is formed by coupling a borylating agent with an organic halide. A protocol developed by Komeyama and colleagues utilizes a dual catalytic system of cobalt and chromium to achieve the borylation of aryl halides. acs.org

The table below highlights selected examples of first-row transition metal catalysts used in C-B bond formation.

| Metal Catalyst | Reaction Type | Substrate Example | Borylating Agent |

| Iron | Alkene Hydroboration acs.org | Alkenes | HBpin |

| Titanium | Aldehyde/Ketone Hydroboration acs.org | Aldehydes, Ketones | HBpin |

| Chromium/Cobalt | Borylation of Aryl Halides acs.org | Aryl Halides | MeOB(OR)₂ |

| Copper | Hydroamination/Hydrocupration nih.gov | Cinnamic Acid Derivatives | 1,2-benzisoxazole (aminating agent) |

Stereocontrolled Functionalization of Precursor Molecules

Another powerful strategy involves the stereocontrolled functionalization of a pre-existing molecule that already contains some of the required structural elements. This approach focuses on introducing new functional groups or modifying existing ones with precise control over the resulting stereochemistry.

One effective method is the use of chiral electrophilic synthons derived from proteinogenic amino acids like serine. nih.gov These synthons can be used to alkylate a precursor, transferring their inherent chirality to the final product. This strategy allows for access to both enantiomers by simply choosing the corresponding D- or L-serine derivative. nih.gov

A distinct, modern approach employs a radical-based mechanism for the convergent synthesis of diverse α-amino acids. nih.gov This method unites feedstock carboxylic acids with a chiral glyoxylate-derived sulfinimine. nih.gov The reaction is notable for its operational simplicity and its ability to construct complex and exotic amino acid structures. nih.gov A key feature is its stereochemical fidelity; when optically pure β-amino acids are used as precursors, the reaction proceeds without erosion of the existing chiral center, yielding diastereomerically pure α-amino acids. nih.gov

Development of Novel Synthetic Protocols for Diverse Boronoamino Acid Scaffolds

The demand for structurally diverse boronoamino acids has spurred the development of innovative synthetic protocols that go beyond classical methods. These novel approaches enable the creation of previously inaccessible molecular scaffolds.

A significant advancement is the use of biocatalysis, specifically through the directed evolution of enzymes. nih.gov Researchers have engineered the tryptophan synthase β-subunit (TrpB) to catalyze the formation of C-C bonds between L-serine and various substituted indoles, including 5- and 6-indolylboronic acids. nih.gov This method provides a direct and highly enantioselective route to complex boronated tryptophans. nih.gov

Another area of innovation is the development of modular, radical-based strategies. A recently reported method allows for the assembly of exotic α-amino acids by combining simple carboxylic acids with a chiral glyoxylate (B1226380) fragment. nih.gov This approach is highly customizable and has been successfully applied in high-throughput library synthesis, vastly expanding the accessible chemical space for amino acids. nih.gov The development of protocols using first-row transition metal catalysts also represents a move towards more sustainable and cost-effective syntheses for a wide range of organoboron compounds. acs.org

Methodologies for Chemical Resolution and Purification of Boronoamino Acids for Research

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, chemical resolution is required. This process involves separating a racemic mixture into its constituent enantiomers. For amino acids, this is often challenging and may require specialized techniques.

Classical Resolution via Diastereomeric Salts : This is a long-standing method where the racemic amino acid is treated with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution : This technique leverages the high stereospecificity of enzymes. An enzyme is chosen that selectively catalyzes a reaction on only one enantiomer of the racemic mixture. This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates, thus enabling their separation.

Purification of the final product is critical. Standard laboratory techniques such as recrystallization, which relies on differences in solubility to remove impurities, and column chromatography are routinely used. ncert.nic.in However, the presence of the boronic acid functional group can introduce challenges, such as the tendency to form cyclic anhydrides (boroxines), which may require specific handling and purification conditions.

Elucidation of Molecular Mechanisms and Biological Activities of Boronoamino Acids

Enzyme Inhibition by Boronoamino Acids: Focus on Arginase

(S)-2-Amino-5-boronopentanoic acid, also known as 2(S)-amino-6-boronohexanoic acid (ABH), is a potent inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. mdpi.comnih.gov Arginase plays a critical role in regulating the levels of L-arginine, a substrate required for multiple metabolic pathways, including the production of nitric oxide (NO). nedp.comnih.gov The inhibitory action of ABH and similar boronoamino acids stems from their ability to mimic the natural substrate, L-arginine, and interact strongly with the enzyme's active site. mdpi.comfrontiersin.org

This compound (ABH) demonstrates potent inhibition against both major human arginase isozymes, the cytosolic arginase I (hARG-1) and the mitochondrial arginase II (hARG-2). nih.gov Its high affinity is attributed to its design as a reaction coordinate analogue, which mimics the transition state of L-arginine hydrolysis. pnas.orgnih.gov

Biochemical studies have quantified the inhibitory potency of ABH against these isozymes, revealing nanomolar affinity. For human arginase I, ABH exhibits a dissociation constant (Kd) of 5.0 nM. nih.gov It is also a potent inhibitor of human arginase II, with reported inhibition constants (Ki) that show a marked dependence on pH. At a physiological pH of 7.5, the Ki for hARG-2 is 0.25 µM (250 nM), whereas at a more alkaline pH of 9.5, the inhibition becomes significantly more potent, with a Ki of 8.5 nM. nih.govnih.gov This pH-dependent inhibition suggests that the ionization state of the boronic acid group and/or active site residues is crucial for tight binding. nih.gov

Table 1: Inhibition Constants for this compound (ABH) against Human Arginase Isozymes

| Isozyme | Constant | Value | pH | Reference |

|---|---|---|---|---|

| hARG-1 | Kd | 5.0 nM | 8.5 | nih.govpnas.org |

| hARG-2 | Ki | 8.5 nM | 9.5 | mdpi.comnih.gov |

X-ray crystallography has provided detailed, high-resolution views of the this compound (ABH) molecule bound within the active site of human arginase I (hARG-1). pnas.orgpnas.org These structures reveal that ABH binds as a tetrahedral boronate anion, which is formed when the Lewis acidic boron atom is attacked by the metal-bridging hydroxide (B78521) ion present in the enzyme's active site. frontiersin.orgnih.govnih.gov This tetrahedral configuration is a key feature, as it mimics the proposed tetrahedral intermediate formed during the hydrolysis of L-arginine. mdpi.comnih.gov

The ultrahigh-resolution (1.29 Å) crystal structure of the hARG-1–ABH complex illuminates the basis for its nanomolar affinity. pnas.orgnih.gov Key interactions include:

Bidentate Boronate Coordination: The tetrahedral boronate anion forms direct, inner-sphere coordination bonds with the two manganese ions (Mn²⁺) in the active site. One of the boronate hydroxyl groups symmetrically bridges the two manganese ions, while another coordinates directly to one of the ions (Mn²⁺A). pnas.orgnih.gov

Hydrogen Bonding Networks: The inhibitor's α-amino and α-carboxylate groups are anchored in place by a fully saturated network of hydrogen bonds with active site residues. pnas.orgnih.gov

Role of Active Site Residues: The structure also highlights the role of specific amino acid residues, such as H141, which is positioned to act as a proton donor to facilitate catalysis and is stabilized by an interaction with E277. pnas.org

These intricate interactions effectively lock the inhibitor in place, explaining its potency and stability within the enzyme complex. nih.gov

The inhibitory mechanism of this compound (ABH) is centered on its function as a transition-state analogue. nih.govnih.gov The catalytic mechanism of arginase involves the nucleophilic attack of a metal-activated hydroxide ion on the guanidinium (B1211019) carbon of L-arginine, which proceeds through a high-energy, tetrahedral intermediate. mdpi.comresearchgate.net

The boronic acid moiety of ABH is crucial to its inhibitory power for two main reasons:

Lewis Acidity: The boron atom is electron-deficient and acts as a Lewis acid, making it highly susceptible to nucleophilic attack by the hydroxide ion within the enzyme's binuclear manganese cluster. mdpi.comnih.govacs.org

Transition-State Mimicry: Upon binding, the planar, sp²-hybridized boron atom of ABH accepts the hydroxide ion to form a stable, tetrahedral (sp³-hybridized) boronate anion. mdpi.comfrontiersin.orgacs.org This tetrahedral boronate complex is a high-fidelity mimic of the fleeting tetrahedral intermediate of the natural reaction. nih.govnih.gov By forming this stable analogue of the transition state, ABH effectively inactivates the enzyme. nih.gov

This mechanism of forming a stable, enzyme-bound tetrahedral adduct explains why boronic acid-based inhibitors are exceptionally potent against arginase and other metalloenzymes. acs.org

Arginase and nitric oxide synthase (NOS) enzymes compete for the same substrate, L-arginine. nedp.comnih.gov The catalytic activity of arginase depletes the local pool of L-arginine, thereby limiting its availability for NOS to produce nitric oxide (NO), a critical signaling molecule involved in processes like vasodilation and immune response. frontiersin.orgnih.gov

By potently inhibiting arginase, this compound (ABH) modulates this competition. nih.gov Inhibition of arginase preserves or increases the intracellular concentration of L-arginine, making more of the substrate available for NOS. nih.govnih.gov This redirection of L-arginine metabolism enhances the production of NO. nih.govmedchemexpress.com This mechanism is a key downstream biological consequence of arginase inhibition. For instance, studies have shown that ABH enhances NO-dependent smooth muscle relaxation, demonstrating that arginase activity directly impacts physiological processes regulated by nitric oxide. nih.gov The upregulation of arginase is associated with endothelial dysfunction in several pathological states, and its inhibition can help restore NO bioavailability. nih.govfrontiersin.org

Broader Molecular Interactions of Boronoamino Acids

The biological activity of boronoamino acids like this compound is fundamentally rooted in the chemical properties of the boronic acid group, R-B(OH)₂. Boronic acids are recognized as Lewis acids, meaning they can accept a pair of electrons. nih.govamerigoscientific.com This is due to the boron atom having an empty p-orbital, which makes it electrophilic and prone to attack by nucleophiles. amerigoscientific.compnas.org

At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov This transformation occurs through the reversible formation of a covalent complex with Lewis bases, most notably hydroxide ions from water. nih.govru.nl This ability to form reversible covalent bonds extends to other biological nucleophiles, such as the hydroxyl groups found in sugars (diols) and the side chains of certain amino acids like serine. nih.govwikipedia.org This reactivity allows boronic acid-containing molecules to act as sensors for carbohydrates or as inhibitors that target nucleophilic residues in the active sites of enzymes. wikipedia.org The acidity, and therefore the reactivity, of the boronic acid can be tuned by the chemical nature of the attached R-group; aryl boronic acids are generally more acidic than alkyl boronic acids. nih.govamerigoscientific.com

Investigation of Boronoamino Acids as Probes for Protein Active Sites

Boronoamino acids are widely recognized for their ability to act as probes for the active sites of enzymes, particularly proteases and other hydrolases. The boron atom's Lewis acidity enables it to form a stable, tetrahedral adduct with nucleophilic residues, such as the catalytic serine, threonine, or cysteine in an enzyme's active site. This tetrahedral complex mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition.

Although detailed studies specifically employing this compound as a probe are not readily found, research on analogous compounds provides significant insights into this application. For instance, boronic acid analogues of L-arginine have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes. One such analogue, referred to as boroarg-OH, demonstrated selective inhibition of different NOS isoforms.

| Compound | Target Enzyme | Inhibition Constant (IC50) |

|---|---|---|

| boroarg-OH | Inducible NOS (iNOS) | 50 µM |

| boroarg-OH | Neuronal NOS (nNOS) | 300 µM |

This data highlights the potential for boronoamino acids to selectively target specific enzyme isoforms, a critical feature for the development of therapeutic agents with minimal side effects. The differential inhibition is attributed to subtle differences in the architecture of the active sites between the NOS isoforms.

The interaction of boronic acids with enzyme active sites is a dynamic process. The boron atom exists in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state upon binding to a nucleophilic group in the active site. This equilibrium is influenced by the pH and the electronic environment of the active site, making boronoamino acids sensitive probes of the catalytic machinery.

Engineering of Boronoamino Acid-Containing Peptides and Proteins

The incorporation of boronoamino acids into peptides and proteins represents a powerful strategy for creating molecules with novel functions and enhanced therapeutic properties. These non-canonical amino acids can be introduced into peptide chains using solid-phase peptide synthesis or, in some cases, through ribosomal synthesis by expanding the genetic code.

The presence of a boronic acid moiety within a peptide can confer several advantageous properties:

Enhanced Stability: Peptides containing boronoamino acids can exhibit increased resistance to proteolytic degradation, as the boronic acid group can interfere with the recognition and cleavage by proteases.

Improved Binding Affinity: The ability of the boronic acid to form covalent bonds with active site residues can significantly enhance the binding affinity and inhibitory potency of peptide-based enzyme inhibitors.

pH-Dependent Activity: The pKa of the boronic acid can be tuned by the local microenvironment within the peptide or protein, allowing for the design of pH-responsive biomolecules.

While specific examples of peptides engineered with this compound are not prominently documented, the principles are well-established with other boronoamino acids. For example, dipeptides containing prolineboronic acid have been extensively studied as inhibitors of dipeptidyl peptidase IV (DPPIV), an enzyme involved in glucose metabolism. The inhibitory activity of these peptides is highly dependent on the stereochemistry of the boroPro residue and the nature of the adjacent amino acid.

The engineering of boronoamino acid-containing peptides allows for the systematic exploration of structure-activity relationships. By varying the amino acid sequence and the position of the boronoamino acid, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of these molecules for various therapeutic and research applications.

Investigation of Boronoamino Acids in Boron Neutron Capture Therapy Bnct Research

Design Principles for Boronoamino Acid-Based Neutron Capture Agents

The design and synthesis of effective boronoamino acid-based agents for BNCT are guided by a set of critical principles aimed at maximizing therapeutic efficacy. nih.govosti.gov A primary requirement is the ability of the agent to selectively target and accumulate within tumor cells, achieving a concentration of approximately 20-30 micrograms of ¹⁰B per gram of tumor tissue. nih.govosti.gov This selective uptake is often achieved by designing molecules that mimic natural amino acids, thereby hijacking the overexpressed amino acid transport systems of rapidly proliferating cancer cells. nih.govnih.gov

Key design considerations for boronoamino acids include:

Tumor Specificity: The agent must show preferential uptake and retention in malignant tissues compared to healthy tissues to create a high tumor-to-normal tissue boron concentration ratio. mdpi.comhelsinki.fi

High Boron Content: The molecule must carry a sufficient number of ¹⁰B atoms to deliver a therapeutic dose of radiation upon neutron capture. Boronated amino acids developed for BNCT generally fall into two classes based on their boron source: those containing boronic acid groups and those incorporating carborane cages, which have a higher boron content. mdpi.comnih.gov

Persistence in Tumor: The agent should remain within the tumor for a sufficient duration to allow for neutron irradiation to be administered effectively. nih.govosti.gov

Rapid Systemic Clearance: To minimize off-target toxicity, the compound should be quickly cleared from the blood and normal tissues. mdpi.comhelsinki.finih.gov

Favorable Pharmacokinetics: This includes good water solubility and stability in biological systems. For instance, the clinically used agent L-p-boronophenylalanine (BPA) is often complexed with fructose (B13574) to improve its solubility. nih.gov

Researchers have developed novel derivatives, such as 3-borono-L-tyrosine (BTS), designed to improve upon existing agents like BPA. BTS demonstrates enhanced solubility and achieves 2-3 times greater boron delivery in vivo, which appears to correlate with the expression of its target transporter. nih.gov

Cellular Transport Mechanisms of Boronoamino Acids in Experimental Models

The selective accumulation of boronoamino acids in tumor cells is fundamentally dependent on their interaction with and transport by cellular machinery, particularly amino acid transporters. mdpi.comnih.gov Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to sustain their rapid growth and proliferation. mdpi.com This leads to the upregulation and overexpression of specific amino acid transporters on the cancer cell surface, which can be exploited for targeted drug delivery. mdpi.commdpi.com Boronoamino acids are designed as "mimetics" of natural amino acids to be recognized and transported into the cell by these systems. nih.govnih.gov

The L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5), is a primary transport system implicated in the uptake of many boronoamino acids, including the clinically used BPA. mdpi.comhelsinki.finih.gov LAT1 is a sodium- and pH-independent obligatory exchanger, meaning it imports one large neutral amino acid (like leucine (B10760876) or phenylalanine) in exchange for an intracellular amino acid (often glutamine). frontiersin.orgsolvobiotech.comscienceopen.com

Key characteristics of LAT1 that make it an ideal target for BNCT agents are:

Overexpression in Cancer: LAT1 is frequently overexpressed in a wide variety of human cancers, including glioma, to meet the high demand for essential amino acids needed for protein synthesis and cell growth. mdpi.comnih.govmdpi.com Its expression in normal tissues, particularly in the brain, is more restricted. frontiersin.orgsolvobiotech.com

Substrate Specificity: LAT1 transports large, neutral amino acids with bulky or aromatic side chains. solvobiotech.com This specificity allows for the design of boronated analogues, such as BPA and BTS, that are recognized and transported by LAT1. mdpi.comnih.gov Structural studies show that recognition requires the presence of both an amino and a carboxylic acid group. scienceopen.com

Blood-Brain Barrier Transport: LAT1 is expressed on the blood-brain barrier (BBB), where it mediates the transport of essential amino acids into the brain. frontiersin.orgsolvobiotech.com This property is crucial for delivering boronated drugs to brain tumors like glioblastoma. mdpi.comnih.gov

The dependence on LAT1 is a cornerstone of the selective delivery strategy for many boronoamino acids. Studies have confirmed that the uptake of compounds like BPA and the newer agent BTS is mediated by LAT1. mdpi.comnih.gov

To improve the therapeutic window of BNCT, various preclinical strategies are being investigated to boost the concentration of boron specifically within tumors. One approach involves modulating the activity of amino acid transporters. For example, research has shown that co-administering L-p-boronophenylalanine (BPA) with L-tyrosine ethyl ester can increase intracellular boron accumulation. nih.gov The ester is metabolized to L-tyrosine inside the cell, which then stimulates the LAT1 exchanger to increase the uptake of extracellular BPA. nih.gov

Another strategy involves the use of combination therapies. Studies have explored combining BPA with a second, different boron delivery agent, such as the polyhedral borane (B79455) GB-10, to enhance the total boron load in the tumor. In preclinical models of hamster oral cancer, this dual-agent approach resulted in a higher tumor response rate compared to using BPA alone. nih.gov Additionally, combining BPA with radiosensitizers like sodium butyrate (B1204436) has been shown to increase BPA accumulation in tumors and improve the therapeutic effect of BNCT in animal models without adding toxicity. nih.gov

Preclinical Efficacy Studies of Boronoamino Acids in BNCT Models

Before any new boron-containing compound can be considered for clinical use, it must undergo rigorous preclinical evaluation to determine its biological efficacy and safety. nih.gov These studies are typically conducted first in vitro using cell cultures and then in vivo in animal models of cancer. nih.govnih.gov

In vitro experiments are crucial for the initial screening of boronoamino acids. These studies measure the compound's ability to be taken up by cancer cells and its subsequent cytotoxicity following neutron irradiation. nih.govnih.gov Boron accumulation is typically quantified by measuring the intracellular boron concentration after incubating cells with the boron agent. nih.gov The accumulation ratio, defined as the ratio of intracellular to extracellular boron concentration, is a key parameter. nih.gov Studies have shown that this ratio is dependent on the cell type and the specific boron compound used. nih.gov For example, in vitro studies comparing different cell lines have demonstrated varied patterns of BPA uptake. researchgate.net Following the boron uptake and washout characterization, cell survival assays are performed after neutron irradiation to quantify the cell-killing effectiveness of the treatment. researchgate.net

| Cell Line | Boron Compound | Key Finding | Source |

|---|---|---|---|

| CHO-K1 (Chinese Hamster Ovary) | BPA | Co-loading with 1.0 mM L-Tyr-O-Et significantly increased intracellular boron accumulation due to activation of the system L amino acid exchanger. | nih.gov |

| Malignant & Normal Cells | BPA, BSH, Boric Acid | Accumulation ratios were cell-type dependent. Ratios for BPA tended to be greater than for BSH in malignant cells but not in normal cells. | nih.gov |

| DHD Rat Colon Carcinoma | BPA | Demonstrated remarkable boron uptake, but also a large release (washout) after the boron-enriched medium was removed. | researchgate.net |

| Melanoma Cells (MEL-J, A375, M8) | BPA | Showed significantly different patterns of BPA uptake among the different melanoma cell lines. | researchgate.net |

Promising candidates from in vitro studies are advanced to in vivo evaluation using animal models, such as mice or rats bearing tumors. nih.gov Xenograft models, which involve implanting human tumor cells into immunodeficient animals, are commonly used. nih.gov Syngeneic models use tumor cells that are genetically compatible with the immunocompetent animal host. These models are essential for studying the pharmacokinetics of the boron agent, including its distribution, accumulation in the tumor versus normal tissues, and clearance rates. nih.gov

| Animal Model | Boron Compound | Key Finding | Source |

|---|---|---|---|

| Hamster Cheek Pouch (Oral Cancer) | BPA | Tumor/normal tissue ratio enhanced from 3.77 to 5.31 with low-dose radiation pre-treatment. BNCT led to 83% complete response. | nih.gov |

| Hamster Cheek Pouch (Oral Cancer) | BPA + GB-10 | Combination BNCT led to an ~93% tumor response rate with less mucositis compared to BPA-BNCT alone. | nih.gov |

| Rats with Liver Metastases (DHD cells) | BPA | Unlike in vitro findings, in vivo liver perfusion did not show a significant boron release from the tumor, suggesting organ-level retention is sufficient for therapy. | researchgate.net |

| Melanoma Xenograft (Mouse) | BPA | Maximum average boron concentration of 25.9 ± 2.6 μg/g in tumor was achieved 2 hours after BPA injection. | researchgate.net |

Structure Activity Relationship Sar Studies of Boronoamino Acid Analogues

Systematic Modification of Boronoamino Acid Scaffolds

The foundational scaffold of boronoamino acids has been systematically modified to probe interactions within target enzyme active sites and to enhance inhibitory potency and selectivity. mdpi.com These modifications primarily involve substitutions at the alpha-carbon and alterations to the side chain's length and terminal functionality.

Initial SAR studies centered on unsubstituted α-amino boronic acids like ABH, an unnatural amino acid with a side chain of the same length as L-arginine. nih.gov Subsequent research revealed that the α-carbon position is a viable site for pharmacomodulation. researchgate.net Studies have shown that substitution at the alpha-center of ABH is well-tolerated within the active sites of both human arginase I (hARGI) and arginase II (hARGII). nih.gov

A significant breakthrough was the discovery that introducing specific substituents could markedly improve inhibitory activity. In particular, substituents featuring a tertiary amine connected to the α-carbon via a two-carbon linker resulted in enhanced potency for both arginase isoforms. researchgate.netnih.gov This improvement was rationalized through X-ray crystallography, which revealed a water-mediated contact between the basic nitrogen of the substituent and the carboxylic acid side chain of a key aspartate residue (Asp181 in hARGI and Asp200 in hARGII) located at the entrance of the active site pocket. nih.gov This additional interaction helps to anchor the inhibitor more effectively. Conversely, other modifications, such as the introduction of a sulphamide group, have also been explored, leading to compounds with moderate inhibitory activity. mdpi.com

Table 1: Impact of α-Carbon Substitutions on Arginase Inhibitory Potency of ABH Analogues

| Substituent at α-Carbon | Effect on Inhibitory Potency | Rationale for Potency Change |

| Unsubstituted (e.g., ABH) | Potent Inhibitor (Baseline) | Mimics L-arginine; boronic acid interacts with the dimanganese cluster in the active site. nih.gov |

| Tertiary Amine via 2-Carbon Linker | Improved Potency | Forms an additional water-mediated contact with a key aspartate residue at the active site entrance. nih.gov |

| Sulphamoylamino Methyl Group | Moderate Inhibition | Provides alternative interactions within the active site. mdpi.com |

The length and nature of the side chain connecting the α-amino acid core to the terminal boron group are critical determinants of inhibitory activity. nih.gov The side chain of ABH, for instance, was designed to match the length of the natural substrate L-arginine, allowing it to fit optimally into the enzyme's binding pocket. nih.gov

Studies exploring variations in the side chain have yielded important SAR insights:

Chain Length: The distance between the terminal boronic acid group and the α-amino acid function is a key factor for effective interaction with the active site. nih.gov Atomistic molecular dynamics (MD) simulations on related amino acid structures suggest that longer side chains can offer more conformational flexibility, which may enhance interactions with surfaces or other residues. nih.govmdpi.com However, this flexibility must be balanced with the specific geometric constraints of the target's active site.

Conformational Restriction: Attempts to constrain the conformation of the ABH side chain by incorporating it into a phenyl ring resulted in inactive compounds. nih.gov This suggests that a degree of flexibility in the alkyl chain is necessary for the inhibitor to adopt the optimal binding conformation within the arginase active site.

Heteroatom Introduction: The introduction of a sulfur atom into the side chain, as seen in analogues of S-(2-boronoethyl)-L-cysteine (BEC), demonstrated that the position of the heteroatom is also a crucial determinant for interaction with the active site of rat liver arginase. nih.gov

Terminal Boron Functionality: The boronic acid group is fundamental to the inhibitory mechanism. In the enzyme's active site, the boron atom, a Lewis acid, is attacked by a nucleophilic hydroxide (B78521) ion that is bridged between the two manganese ions. researchgate.net This forms a tetrahedral boronate anion, which is a stable mimic of the proposed tetrahedral intermediate formed during the hydrolysis of arginine. mdpi.com This mechanism underscores the importance of the sp²-hybridized boron's ability to accept a nucleophile and become a tetrahedral, sp³-hybridized species. Modifications that hinder this transition would likely diminish or abolish inhibitory activity.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools for elucidating the complex SAR of boronoamino acid inhibitors. Techniques like Quantitative Structure-Activity Relationships (QSAR), molecular docking, and molecular dynamics simulations provide detailed insights into how structural modifications influence biological activity. nih.govnih.gov

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net For boronoamino acid analogues, 3D-QSAR studies have been particularly informative. In one such study on ABH derivatives as hARGI inhibitors, a predictive 3D-QSAR model was developed. nih.gov

The model successfully described the differential inhibitory activities of the compounds based on steric and electrostatic fields. nih.gov This means that the potency of an inhibitor is highly dependent on its size, shape, and the distribution of electrical charges across its structure. The QSAR model generated contour maps highlighting specific regions where bulky groups (steric effects) or electropositive/electronegative groups (electrostatic effects) would either enhance or diminish the inhibitory potency, providing a clear guide for rational drug design. nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding poses of ligands within a target's active site and to study the dynamic behavior of the resulting complex over time. sci-hub.senih.gov These methods have been instrumental in understanding the interactions of boronoamino acid inhibitors with arginase. nih.gov

Docking studies of ABH derivatives into the hARGI binding site have consistently shown that the boronate anion group positions itself to mimic the tetrahedral intermediate of arginine hydrolysis. nih.gov The simulations reveal key interactions: the boronate group coordinates with the dimanganese cluster and surrounding residues, while the α-amino and α-carboxylate groups form salt bridges and hydrogen bonds with other residues in the active site, anchoring the inhibitor. nih.govnih.gov

MD simulations further complement this static picture by showing the stability of these interactions and the conformational changes in both the ligand and the protein upon binding. nih.gov For example, simulations on related polyelectrolyte brushes have shown how side-chain length and flexibility influence interactions with surfaces and ions, principles that are transferable to understanding how inhibitor side chains explore the enzyme's active site. nih.govmdpi.com These computational tools allow researchers to visualize and quantify the ligand-target interactions that are critical for inhibitory potency. nih.govnih.gov

Enantiomeric Purity and Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor governing the biological activity of chiral compounds, and boronoamino acid inhibitors are no exception. nih.govnih.gov The spatial arrangement of atoms profoundly affects how a molecule interacts with its biological target, which is typically a chiral macromolecule like an enzyme or receptor.

The most potent boronoamino acid arginase inhibitors are based on the (S)-enantiomer at the α-carbon, corresponding to the natural L-amino acids. sci-hub.senih.gov For instance, the archetypal inhibitor is (S)-2-amino-6-boronohexanoic acid (ABH). nih.gov This stereochemical preference arises because the enzyme's active site is structured to specifically recognize and bind L-arginine, its natural substrate. Consequently, inhibitors that mimic this stereochemistry achieve a much better fit and higher binding affinity.

Analytical Methodologies for Characterization and Quantification of Boronoamino Acids

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. who.intmyfoodresearch.com For boronoamino acids, several advanced chromatographic techniques are utilized to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Pre- and Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. who.int However, many amino acids, including (S)-2-Amino-5-boronopentanoic acid, lack a strong chromophore, making their detection by UV-Vis difficult. To overcome this, pre- or post-column derivatization is often employed. myfoodresearch.comresearchgate.net This process involves reacting the amino acid with a reagent to form a derivative that is readily detectable.

Pre-column derivatization involves treating the sample with a derivatizing agent before injection into the HPLC system. researchgate.net Common reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comresearchgate.net The resulting derivatives are typically fluorescent, allowing for highly sensitive detection. mdpi.com

Post-column derivatization occurs after the separation of the analytes on the HPLC column. who.int This approach avoids potential issues with multiple derivatized products from a single analyte but requires a more complex instrumental setup. who.int

A study on the analysis of amino acids in chocolate developed and validated an HPLC method with pre-column derivatization using OPA. The analysis was performed on a C18 column with a gradient elution of phosphate (B84403) buffer and methanol (B129727), followed by fluorescence detection. mdpi.com

| Parameter | Value |

| Derivatizing Agent | o-phthalaldehyde (OPA) mdpi.com |

| Detection Method | Fluorescence (λex = 340 nm, λem = 455 nm) mdpi.com |

| Column Type | C18 mdpi.com |

| Mobile Phase | Gradient of phosphate buffer and methanol mdpi.com |

| Data from a study on the analysis of various amino acids, applicable to boronoamino acids with similar functional groups. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. who.intnih.gov This is particularly advantageous for the analysis of complex biological samples or for separating structurally similar compounds. nih.gov

A high-throughput UHPLC-electrospray ionization mass spectrometry (ESI-MS) method was developed for the analysis of a wide range of boronic acids. rsc.org This method successfully separated seven different boronic acids on an Acquity BEH C18 column in a one-minute run time without the need for derivatization. rsc.org The use of UHPLC-MS/MS has also been demonstrated for the rapid and sensitive quantification of underivatized amino acids in various biological matrices. nih.govprotocols.io

A study presenting a three-minute analytical method for underivatized amino acids using UHPLC and high-resolution mass spectrometry demonstrated excellent linearity, reproducibility, and sensitivity. nih.gov

| Parameter | Value |

| Technique | UHPLC coupled with high-resolution mass spectrometry nih.gov |

| Column | Acquity UHPLC BEH Amide column nih.gov |

| Run Time | 3 minutes nih.gov |

| Sensitivity | Low fmol range nih.gov |

| Data from a study on a rapid UHPLC-MS method for amino acid analysis. |

Chiral Chromatography for Enantiomer Separation

Since this compound is a chiral molecule, separating it from its (R)-enantiomer is often necessary, especially in pharmaceutical applications where the biological activity can be enantiomer-specific. smolecule.comchromatographytoday.com Chiral chromatography is the most common method for achieving this separation. chromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Several types of CSPs are available for the separation of amino acids, including those based on cyclodextrins, macrocyclic glycopeptides (like vancomycin (B549263) and teicoplanin), and crown ethers. chromatographytoday.comsigmaaldrich.comscilit.com The choice of CSP and mobile phase conditions is critical for achieving optimal separation. nih.gov For instance, a norvancomycin-bonded CSP has been successfully used for the HPLC separation of several dansyl-amino acid enantiomers in the reversed-phase mode. nih.gov

| Chiral Stationary Phase Type | Applicable to |

| Crown Ether | Free amino acids chromatographytoday.com |

| Ligand Exchange | Free amino acids chromatographytoday.com |

| Macrocyclic Glycopeptide | Free and N-protected amino acids chromatographytoday.comsigmaaldrich.com |

| Brush Type / Cyclodextrin | N-protected amino acids chromatographytoday.comsigmaaldrich.com |

| Commonly used chiral stationary phases for the separation of amino acid enantiomers. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization. For boron-containing compounds, ¹¹B NMR is particularly informative due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. magritek.comnorthwestern.edu

The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom. aiinmr.com Tricoordinate boron compounds typically resonate in a different region of the spectrum compared to tetracoordinate boron compounds. sdsu.edu The addition of a ligand or a coordinating solvent to the empty p-orbital of a tricoordinate boron atom results in an upfield shift in the ¹¹B NMR spectrum. sdsu.edu The coupling between boron and adjacent protons (¹H) can also provide valuable structural information, although it is not always observed due to quadrupolar relaxation. huji.ac.il

Key Features of ¹¹B NMR:

High Natural Abundance: 80.1% magritek.com

Spin: 3/2 (quadrupolar nucleus) magritek.com

Wide Chemical Shift Range: Approximately 250 ppm aiinmr.com

| Property | ¹¹B | ¹⁰B |

| Natural Abundance (%) | 80.1 | 19.9 |

| Nuclear Spin (I) | 3/2 | 3 |

| Quadrupole Moment (10⁻²⁸ Q/m²) | 4.059 x 10⁻² | 8.459 x 10⁻² |

| Relative Sensitivity (¹H=1.00) | 0.17 | 1.99 x 10⁻² |

| Comparison of the NMR properties of the two naturally occurring boron isotopes. northwestern.edu |

Mass Spectrometry for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For boronoamino acids, MS is crucial for confirming their identity and for fragmentation analysis to elucidate their structure. nih.gov

One of the challenges in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form boroxines (cyclic trimers), which can complicate the mass spectrum. nih.gov To circumvent this, derivatization with diols to form boronic esters is a common strategy. nih.gov Alternatively, certain matrix-assisted laser desorption/ionization (MALDI) matrices, such as 2,5-dihydroxybenzoic acid (DHB), can act as both a matrix and an in-situ derivatizing agent. nih.gov

Electrospray ionization (ESI) is another soft ionization technique frequently coupled with liquid chromatography (LC-MS) for the analysis of polar compounds like amino acids. rsc.org A nano-LC-EI/MS method has also been developed for the analysis of boronic acids, offering good detection limits and reproducibility. nih.gov

| Ionization Technique | Key Features |

| MALDI | Suitable for large molecules, can be complicated by boroxine (B1236090) formation, DHB matrix can aid in derivatization. nih.gov |

| ESI | Soft ionization, readily coupled with LC, suitable for polar analytes. rsc.org |

| Direct-EI | Can ionize highly polar compounds, provides reproducible spectra. nih.gov |

| Common mass spectrometry ionization techniques used for the analysis of boronic acids. |

Electrophoretic Methods for Boronoamino Acid Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), have emerged as powerful techniques for the analysis of amino acids, including their boron-containing analogues. These methods offer high separation efficiency, rapid analysis times, and require minimal sample and reagent volumes, making them a "green" alternative to other analytical techniques. mdpi.com The separation in CE is based on the differential migration of charged analytes in an electrolyte solution, known as the background electrolyte (BGE), under the influence of an electric field.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE. In CZE, the separation occurs in a capillary filled with a buffer, and analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is dependent on the analyte's charge-to-size ratio. For boronoamino acids, which are amphoteric compounds containing both an amino group and a carboxylic acid group, their charge is highly dependent on the pH of the background electrolyte.

The analysis of underivatized amino acids by CZE can be challenging due to the lack of a strong chromophore for UV detection in many of these compounds. However, methods have been developed for the direct determination of amino acids by employing high pH buffers and detecting at low UV wavelengths. nih.govnih.gov For instance, a CZE method for the direct analysis of several amino acids utilized a phosphate buffer at pH 11.5 and detection at 220 nm. nih.gov

A key advantage of CZE is its versatility. By modifying the composition of the background electrolyte, the separation selectivity can be significantly altered. For example, the use of borate (B1201080) buffers is common in CE and can be particularly relevant for the analysis of boronoamino acids due to potential interactions between the boronic acid moiety and the buffer components. nih.gov

A representative CZE method for the direct determination of amino acids is detailed in the table below. While this specific method was developed for common amino acids, its principles can be adapted for the analysis of boronoamino acids like this compound.

Table 1: Representative CZE Method for Direct Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Instrument | Capillary Zone Electrophoresis System |

| Capillary | Fused-silica, 55 cm total length, 50 µm I.D. |

| Background Electrolyte | 30 mmol/L Phosphate buffer (pH 11.5) containing 0.6 mmol/L CTAB and 10% v/v methanol |

| Applied Voltage | -25 kV |

| Temperature | 15°C |

| Injection | Hydrodynamic, 15 s at 50 mbar |

| Detection | UV-DAD at 220 nm |

This table presents a summary of conditions from a published CZE method for amino acid analysis and serves as a representative example. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

To overcome the sensitivity limitations of UV detection and to provide structural confirmation, CE can be coupled with mass spectrometry (MS). CE-MS combines the high separation efficiency of CE with the high sensitivity and selectivity of MS detection. This hyphenated technique is particularly powerful for the analysis of complex biological samples.

A CE-electrospray ionization-MS (CE-ESI-MS) method has been successfully developed for the quantification of p-boronophenylalanine (BPA), a boronoamino acid used in boron neutron capture therapy (BNCT). nih.gov This method allows for the rapid and quantitative analysis of BPA with high separation efficiency. The coupling of CE to MS provides excellent detection limits, reaching the micromolar range for BPA. nih.gov

The table below summarizes the key parameters of a reported CE-ESI-MS method for the analysis of a boronoamino acid.

Table 2: CE-ESI-MS Method for Boronoamino Acid (BPA) Analysis

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis system coupled to an Electrospray Mass Spectrometer |

| Detection Limit | 3 µM for ¹⁰B-BPA |

| Quantification Limit | 10 µM for ¹⁰B-BPA |

| Validation | Results were in good agreement with those from High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS) |

This table highlights key findings from a study on the CE-ESI-MS analysis of p-boronophenylalanine. nih.gov

Chiral Separation by Capillary Electrophoresis

Since this compound is a chiral compound, the separation of its enantiomers is of significant interest. Capillary electrophoresis is a well-established technique for chiral separations. nih.gov This is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govtsu.ge

The principle of chiral separation in CE relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These diastereomeric complexes will have different electrophoretic mobilities, leading to their separation. The choice of the chiral selector and the optimization of the separation conditions, such as the concentration of the chiral selector, the pH of the BGE, and the temperature, are crucial for achieving successful enantiomeric resolution. tsu.ge While a specific method for the chiral separation of this compound has not been detailed, the established methodologies for other chiral amino acids provide a strong foundation for its development.

Emerging Research Frontiers and Future Directions for Boronoamino Acid Compounds

Exploration of Novel Enzyme Targets and Biological Pathways

The unique structure of (S)-2-Amino-5-boronopentanoic acid makes it a subject of interest for its interaction with various biological targets. Research indicates that this compound is a notable inhibitor of nitric oxide synthase (NOS) isoforms. This inhibition has significant implications for various physiological processes, including vasodilation and neurotransmission.

The modulation of the nitric oxide (NO) pathway is a critical area of study. NO is a key signaling molecule involved in regulating tumor blood flow and angiogenesis. nih.gov By inhibiting NOS, compounds like this compound can potentially limit the supply of nutrients and oxygen to tumor tissues, thereby exerting an anti-tumor effect. nih.govnih.gov Furthermore, the pathways affected by this inhibition extend to metabolic regulation, suggesting potential therapeutic benefits for conditions such as hypertension and neurodegenerative diseases. The interaction with enzymes in the nitric oxide synthesis pathway is crucial for understanding the full therapeutic potential of this boronoamino acid.

| Target Enzyme/Pathway | Biological Process | Potential Therapeutic Application |

| Nitric Oxide Synthase (NOS) | Nitric Oxide (NO) Synthesis | Cardiovascular diseases, Neurodegenerative disorders, Oncology |

| Metabolic Pathways | General metabolic regulation | Hypertension, Metabolic Syndromes |

| Angiogenesis Signaling | Formation of new blood vessels | Cancer, Macular Degeneration |

Development of Boronoamino Acids as Chemical Probes for Biological Systems

The boronic acid moiety, a key feature of this compound, possesses unique chemical reactivity that makes it an excellent foundation for the development of chemical probes. Boronate-based molecular probes are an emerging and effective tool for the detection and measurement of biological oxidants, such as peroxynitrite and hydroperoxides.

These probes typically work through an oxidative C-B bond cleavage mechanism. This specific reactivity with nucleophilic oxidants distinguishes boronates as a valuable class of probes for redox biology studies. The design of these probes can be tailored for specificity. For instance, by attaching an organelle-targeting moiety, these probes can be directed to specific cellular locations, like the mitochondria, enabling site-specific detection of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). The development of such tools is crucial for studying the roles of ROS in both normal physiological processes and pathological conditions. Without high-quality chemical probes to study these biological functions, their therapeutic potential remains largely unknown. nih.gov

| Probe Basis | Target Analyte | Mechanism of Action | Application |

| Aryl Boronates | Hydrogen Peroxide (H₂O₂) | Oxidative Deboronation | Detection of cellular oxidative stress |

| Boronate Compounds | Peroxynitrite (ONOO⁻) | Specific oxidation reaction | Studying nitrosative stress |

| Boronate Compounds | Hypochlorous Acid (HOCl) | Specific oxidation reaction | Investigating inflammation |

Advancements in Boronoamino Acid-Based Diagnostic Tools

The principles that allow boronoamino acids to function as chemical probes also enable their development as advanced diagnostic tools. The ability of the boronate group to react selectively with biological oxidants like H₂O₂ can be harnessed for diagnostic purposes, particularly in diseases associated with oxidative stress. mdpi.com

While nucleic acid-based methods, such as PCR and microarrays, are common for detecting pathogens, they can be costly and complex. nih.govnih.gov There is a growing need for simpler, cost-effective, and rapid diagnostic tools. Boronoamino acid-based sensors could fill this gap. For example, a diagnostic tool could be designed to detect elevated levels of specific ROS in patient samples, serving as a biomarker for inflammatory diseases, neurodegenerative conditions, or certain cancers. The development of such tools could lead to earlier and more accurate disease detection. The versatility and specificity of boronoamino acid chemistry offer significant potential for creating novel diagnostic platforms.

Synergistic Research Combining Boronoamino Acids with Other Therapeutic Modalities

The targeted action of this compound, particularly its role as a nitric oxide synthase (NOS) inhibitor, makes it a prime candidate for synergistic therapeutic strategies. Research has shown that inhibiting NO production can enhance the efficacy of conventional cancer treatments.

For example, studies have demonstrated that the NOS inhibitor L-NAME exhibits a synergistic anti-tumor effect when combined with the chemotherapeutic agent melphalan (B128) and Tumor Necrosis Factor-alpha (TNF-α) in isolated limb perfusion treatments for sarcomas. nih.govnih.gov The combination significantly increased treatment response rates. nih.govnih.gov This suggests that a highly specific boronoamino acid inhibitor of NOS, like this compound, could be used to modulate the tumor microenvironment, making cancer cells more susceptible to chemotherapy or immunotherapy. frontiersin.org Furthermore, butyrate (B1204436), which is involved in pathways sometimes modulated by boronoamino acids, has been shown to work synergistically to alleviate symptoms of gastrointestinal diseases by maintaining intestinal barrier integrity and reducing inflammation. mdpi.com

| Primary Agent | Synergistic Partner(s) | Observed Effect | Potential Indication |

| Nitric Oxide Synthase Inhibitor (e.g., L-NAME) | Melphalan, Tumor Necrosis Factor-alpha (TNF-α) | Increased anti-tumor response rates nih.govnih.gov | Solid Tumors (e.g., Sarcoma) nih.govnih.gov |

| Nitric Oxide Synthase Inhibitor | Chemotherapy | Reduced tumor blood flow and angiogenesis nih.govnih.gov | Various Cancers |

| Butyrate | Standard GI treatments | Alleviation of visceral allodynia and colonic hyperpermeability mdpi.com | Inflammatory Bowel Disease, Irritable Bowel Syndrome |

Integration of Computational Design and Artificial Intelligence in Boronoamino Acid Discovery

| AI/Computational Method | Application in Boronoamino Acid Discovery | Potential Outcome |

| Machine Learning (e.g., QSAR) | Predict biological activity based on chemical structure | Faster screening of compound libraries |

| Generative AI Models | De novo design of novel boronoamino acid structures | Discovery of patentable and highly active compounds |

| Molecular Docking | Predict binding affinity and pose to a target protein | Prioritization of candidates for synthesis |

| Molecular Dynamics (MD) Simulations | Analyze ligand-protein interactions and stability | Understanding of binding mechanisms and resistance |

Q & A

Q. What are the key considerations in designing a synthesis protocol for (S)-2-Amino-5-boronopentanoic acid to ensure stereochemical purity?

Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., transition-metal complexes) to preserve the (S)-configuration during synthesis.

- Protecting Groups : Employ temporary protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to shield the amino and boronic acid groups during reactions .

- Purification : Utilize chiral column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. How is the boronic acid moiety in this compound characterized analytically?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the presence and chemical environment of the boron atom.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and boron coordination .

Q. What are the primary biochemical assays used to evaluate the bioactivity of this compound?

Answer:

- Enzyme Inhibition Assays : Test interactions with serine proteases or other boron-sensitive enzymes via fluorometric or colorimetric methods.

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

- Purity Verification : Re-analyze compound purity via HPLC or LC-MS to rule out impurities influencing results .

- Assay Standardization : Compare experimental conditions (e.g., pH, temperature, buffer composition) to identify variables affecting activity .

- Orthogonal Assays : Validate findings using multiple methods (e.g., enzymatic assays vs. cellular uptake studies) .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Answer:

Q. How does the boronic acid group influence the compound’s interaction with biological targets compared to non-boronated analogs?

Answer:

Q. What computational methods are effective in predicting the binding modes of this compound with enzymes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。